KN-93 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

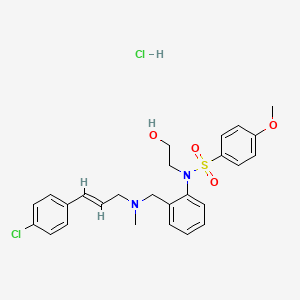

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHMCQDBXQEIOK-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between KN-93 and KN-92 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of KN-93 and its structurally similar analog, KN-92. Delineating the nuanced yet critical distinctions between these two compounds is paramount for the rigorous design and interpretation of experiments in the fields of signal transduction, neuroscience, and pharmacology. Herein, we present their mechanisms of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Core Principles and Mechanisms of Action

KN-93 is a widely utilized, cell-permeable chemical inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1] Its primary mechanism of action is to competitively block the binding of the Ca²⁺/calmodulin complex to the kinase, thereby preventing its activation.[2] This inhibitory action has made KN-93 an invaluable tool for elucidating the multifaceted roles of CaMKII in cellular processes ranging from synaptic plasticity and gene expression to cardiac function.[[“]][4]

However, recent evidence suggests a more complex interaction, where KN-93 may directly bind to the Ca²⁺/calmodulin complex itself, which in turn prevents the activation of CaMKII.[5] This distinction is crucial as it implies that KN-93 could potentially affect other Ca²⁺/calmodulin-dependent pathways.

KN-92 is the inactive analog of KN-93 and serves as an essential negative control in experiments.[2][6] While structurally very similar to KN-93, it does not significantly inhibit CaMKII activity at concentrations where KN-93 is effective.[7] The use of KN-92 is critical to differentiate the effects of CaMKII inhibition by KN-93 from its off-target, CaMKII-independent effects.[6] Both compounds, however, have been shown to interact with other cellular targets, particularly ion channels, a factor that must be carefully considered in experimental design.[2][6]

Quantitative Pharmacological Data

The following table summarizes the inhibitory concentrations (IC₅₀) and binding affinities (Ki) of KN-93 and KN-92 for their primary target, CaMKII, as well as for several known off-target ion channels. This comparative data is essential for determining appropriate experimental concentrations and for interpreting results with high fidelity.

| Target | Compound | Parameter | Value | Species | Reference(s) |

| CaMKII | KN-93 | IC₅₀ | 0.37 µM | Not Specified | |

| KN-93 | IC₅₀ | 1-4 µM | Not Specified | [2] | |

| KN-93 | IC₅₀ | 20 µM | Not Specified | [8] | |

| KN-93 | Ki | 370 nM | Not Specified | [1] | |

| KN-92 | Activity | Inactive | Not Specified | [2][6] | |

| Voltage-gated K⁺ Channels | |||||

| Kᵥ1.5 | KN-93 | IC₅₀ | 307 nM | Not Specified | |

| IKr (hERG) | KN-93 | IC₅₀ | 102.6 nM | Ventricular Myocytes | |

| KN-93 | IC₅₀ | 102.57 ± 9.28 nM | Rabbit/Guinea Pig | [9] | |

| KN-92 | Activity | Reduces IKr | Rabbit/Guinea Pig | [9] | |

| L-type Ca²⁺ Channels | |||||

| Caᵥ1.2 / Caᵥ1.3 | KN-93 | Activity | Reversible Inhibition | Not Specified | [6] |

| KN-92 | Activity | Reversible Inhibition | Not Specified | [6] |

Experimental Protocols

In Vitro CaMKII Kinase Assay

This protocol outlines a standard in vitro kinase assay to assess the inhibitory potential of KN-93.

Materials:

-

Recombinant CaMKII enzyme

-

Ca²⁺/Calmodulin solution

-

ATP (with γ-³²P-ATP for radioactive detection, or unlabeled for non-radioactive methods)

-

CaMKII substrate (e.g., Autocamtide-2)

-

KN-93 and KN-92 (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Ca²⁺/Calmodulin, and the CaMKII substrate.

-

Add varying concentrations of KN-93 or KN-92 (e.g., 0.01 µM to 100 µM) to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

-

Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of KN-93 and KN-92 and determine the IC₅₀ value for KN-93.

Treatment of Primary Neuronal Cultures

This protocol provides a general guideline for treating primary neurons with KN-93 and KN-92 to investigate the role of CaMKII in neuronal processes.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Neurobasal medium supplemented with B-27

-

KN-93 and KN-92 stock solutions in DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture primary neurons to the desired density and maturity.[10]

-

Prepare working solutions of KN-93 and KN-92 in pre-warmed culture medium at the desired final concentrations (a common starting concentration is 10 µM for KN-93 and a corresponding concentration for KN-92).[11][12] Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Carefully remove half of the existing culture medium from each well and replace it with the medium containing the appropriate inhibitor or vehicle.

-

Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours), depending on the specific experimental question.[12][13]

-

Following incubation, proceed with downstream applications such as immunocytochemistry, Western blotting, or functional assays. For example, to assess the effect on protein phosphorylation, lyse the cells immediately after treatment and perform Western blot analysis for phosphorylated CaMKII and its substrates.[13]

Electrophysiological Recording in Cardiomyocytes

This protocol describes a general approach for using KN-93 and KN-92 in patch-clamp electrophysiology to study their effects on ion channels in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

External and internal patch-clamp solutions

-

Perforated patch-clamp setup

-

KN-93 and KN-92 stock solutions

Procedure:

-

Isolate ventricular myocytes using standard enzymatic digestion protocols.[4][14]

-

Use the perforated patch-clamp technique to record action potentials or specific ion currents (e.g., L-type Ca²⁺ current, ICa,L, or the rapid delayed rectifier K⁺ current, IKr).[4][14]

-

Establish a stable baseline recording in the control external solution.

-

Perfuse the cells with the external solution containing the desired concentration of KN-93 or KN-92 (e.g., 0.5 µM to 1 µM).[4] Include a vehicle control perfusion.

-

Record the changes in action potential parameters or ion channel currents in the presence of the compounds.

-

To confirm the specificity of the effects on CaMKII, compare the results obtained with KN-93 to those with KN-92.[4]

-

Analyze the data to determine the effects of the compounds on the electrophysiological properties of the cardiomyocytes.

Mandatory Visualizations

CaMKII Signaling Pathway in Synaptic Plasticity

Caption: CaMKII activation at the postsynaptic density and the inhibitory action of KN-93.

Experimental Workflow for Investigating CaMKII Function

Caption: A logical workflow for using KN-93 and KN-92 to investigate CaMKII-dependent processes.

Conclusion and Best Practices

The fundamental difference between KN-93 and KN-92 lies in their ability to inhibit CaMKII. KN-93 is an active inhibitor, while KN-92 is its inactive counterpart, making the latter an indispensable negative control. For researchers, scientists, and drug development professionals, the following best practices are recommended:

-

Always Use the Negative Control: Experiments employing KN-93 should invariably include a KN-92 control group to account for potential off-target effects.

-

Consider Off-Target Effects: Be mindful of the known off-target effects of both compounds, particularly on ion channels, and consider these when interpreting data, especially in electrophysiological studies.

-

Titrate for Optimal Concentration: The effective concentration of KN-93 can vary between cell types and experimental conditions. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits CaMKII without inducing significant off-target effects or cytotoxicity.

-

Validate with Orthogonal Approaches: Whenever possible, corroborate findings obtained with KN-93 with other CaMKII inhibitors that have different mechanisms of action or with genetic approaches such as siRNA or knockout models.

By adhering to these principles and utilizing the technical information provided in this guide, researchers can leverage the distinct properties of KN-93 and KN-92 to conduct rigorous and insightful investigations into the critical roles of CaMKII in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 3. consensus.app [consensus.app]

- 4. Effects of calmodulin-dependent protein kinase II inhibitor, KN-93, on electrophysiological features of rabbit hypertrophic cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - GE [thermofisher.com]

- 11. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

KN-93 Hydrochloride: A Technical Guide to its Target, Binding Site, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 hydrochloride is a widely utilized cell-permeable chemical probe for investigating the physiological roles of Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4][5][6] Initially characterized as a direct and selective inhibitor of CaMKII, recent evidence has refined our understanding of its mechanism of action, revealing a more nuanced interaction with the upstream activator of the kinase. This guide provides an in-depth technical overview of KN-93's primary target, binding site, and inhibitory mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers in its effective application and in the interpretation of experimental outcomes.

Primary Target and Mechanism of Action

The principal target of KN-93 is the CaMKII signaling cascade. However, contrary to early understanding, KN-93 does not directly bind to CaMKII.[1][7] Instead, it functions as an allosteric inhibitor by binding directly to calcium-bound Calmodulin (Ca²⁺/CaM).[1][7][8] Calmodulin is a ubiquitous, calcium-binding messenger protein that, upon binding Ca²⁺, undergoes a conformational change enabling it to bind to and activate a plethora of target proteins, including CaMKII.

The binding of KN-93 to Ca²⁺/CaM prevents the Ca²⁺/CaM complex from interacting with the regulatory domain of CaMKII.[1][7] This interference is crucial because the binding of Ca²⁺/CaM to CaMKII is the pivotal step for relieving its autoinhibition and initiating its kinase activity.[1][7] Consequently, KN-93 is a competitive inhibitor with respect to Ca²⁺/CaM.[6] It is important to note that KN-93 does not inhibit CaMKII that has already been activated and autophosphorylated.[8]

Binding Site on Calmodulin

Recent biophysical studies, including surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and isothermal titration calorimetry (ITC), have unequivocally demonstrated that KN-93 directly interacts with Ca²⁺/CaM.[1][7] X-ray crystallography has further elucidated this interaction, revealing that up to three molecules of KN-93 can bind to a single molecule of CaM.[2][9] The binding is characterized by interactions with hydrophobic pockets on both the N- and C-terminal lobes of CaM.[2] This binding of KN-93 to Ca²⁺/CaM effectively sequesters it, preventing its downstream signaling functions, most notably the activation of CaMKII.

Quantitative Data

The inhibitory potency of KN-93 against CaMKII has been characterized by various parameters, with some variability reported in the literature depending on the specific assay conditions.

| Parameter | Value | Target | Notes | References |

| Ki | 370 nM | CaMKII | Competitive inhibition against Calmodulin. | [3][5][6] |

| IC50 | 0.37 µM | CaMKII | [6] | |

| IC50 | ~1 - 4 µM | CaMKII | Dependent on Calmodulin concentration and other assay conditions. | [8] |

| IC50 | 1.6 µM | Recombinant CaMKII | Assayed in Sf9 cells. | [3] |

While KN-93 is relatively selective for the CaMKII pathway, it has been shown to have off-target effects on other kinases and cellular components, particularly at higher concentrations.

| Off-Target Kinases |

| Fyn |

| Haspin |

| Hck |

| Lck |

| MLCK |

| Tec |

| TrkA |

Reference:[8]

Furthermore, KN-93 can directly block certain ion channels, including L-type Ca²⁺ channels and various voltage-gated potassium (Kv) channels, independently of its effects on CaMKII.[8] For this reason, the use of its structurally similar but inactive analog, KN-92, as a negative control is imperative in cellular experiments to delineate CaMKII-specific effects from off-target activities.[8]

Experimental Protocols

In Vitro CaMKII Kinase Assay (General Methodology)

This protocol outlines the general steps to determine the inhibitory effect of KN-93 on CaMKII activity in vitro.

-

Reagents and Buffers:

-

Recombinant CaMKII

-

Calmodulin

-

ATP (containing γ-³²P-ATP for radiometric assays or for use with phosphospecific antibodies)

-

CaMKII substrate (e.g., Autocamtide-2)

-

Kinase assay buffer (containing MgCl₂, CaCl₂, and a buffering agent like HEPES)

-

KN-93 dissolved in a suitable solvent (e.g., DMSO)

-

Stopping solution (e.g., EDTA or phosphoric acid)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CaMKII substrate, Calmodulin, and CaCl₂.

-

Add varying concentrations of KN-93 to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP and recombinant CaMKII.

-

Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

-

Terminate the reaction by adding the stopping solution.

-

Quantify substrate phosphorylation. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ³²P-ATP, and measuring the remaining radioactivity using a scintillation counter. For antibody-based methods, this may involve Western blotting or ELISA using a phosphospecific antibody against the substrate.

-

Calculate the percentage of inhibition at each KN-93 concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Biophysical Assays for KN-93/Calmodulin Binding

To confirm the direct interaction between KN-93 and Calmodulin, the following techniques are employed:

-

Surface Plasmon Resonance (SPR): Calmodulin is immobilized on a sensor chip, and solutions containing varying concentrations of KN-93 are flowed over the surface. The binding of KN-93 to Calmodulin is detected as a change in the refractive index at the sensor surface, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): A solution of KN-93 is titrated into a solution containing Calmodulin in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional ¹H-¹⁵N HSQC NMR experiments are performed on ¹⁵N-labeled Calmodulin in the presence and absence of KN-93. Binding of KN-93 induces chemical shift perturbations in the spectra of Calmodulin, allowing for the identification of the amino acid residues involved in the interaction.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Mechanism of KN-93 inhibition on the CaMKII signaling pathway.

Caption: A typical experimental workflow for using KN-93 in cellular studies.

References

- 1. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KN-93 | CaMK | Autophagy | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Unmasking the Unintended: A Technical Guide to the Off-Target Ion Channel Effects of KN-93 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 hydrochloride is a widely utilized pharmacological tool, primarily recognized for its role as a potent, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] This specificity has positioned it as an invaluable reagent in dissecting the myriad of cellular processes regulated by CaMKII. However, a growing body of evidence reveals that KN-93 is not as selective as once presumed, exhibiting significant off-target effects on a variety of ion channels. These unintended interactions can confound experimental results and lead to misinterpretation of data, underscoring the critical need for researchers to be aware of and account for these activities. This technical guide provides an in-depth overview of the known off-target effects of KN-93 on ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in the design and interpretation of future studies.

Core Thesis: Beyond CaMKII Inhibition

While KN-93 effectively inhibits CaMKII by binding to the Ca2+/CaM complex and preventing the activation of the kinase, its off-target effects are independent of this mechanism.[3] Evidence suggests that KN-93 directly interacts with the ion channel proteins themselves, often acting as a channel blocker. The inactive analog, KN-92, which does not inhibit CaMKII, frequently produces similar ion channel blocking effects, further substantiating the CaMKII-independent nature of these interactions.[4] These off-target effects have been observed across multiple ion channel families, including voltage-gated potassium (Kv), human Ether-à-go-go-Related Gene (hERG), voltage-gated sodium (Nav), and L-type calcium (CaV) channels.

Quantitative Analysis of Off-Target Effects

To provide a clear and comparative overview of the off-target effects of KN-93, the following table summarizes the available quantitative data from various electrophysiological studies.

| Ion Channel Subfamily | Specific Channel | Species/Cell Line | Method | Key Parameter | Value | Reference(s) |

| Voltage-Gated Potassium (Kv) | Kv1.5 | Not Specified | Whole-Cell Patch Clamp | IC50 | 307 nM | [1] |

| Voltage-Gated Potassium (Kv) | Various (Kv1.2, Kv1.5, Kv1.4Δ2-147, Kv2.1, Kv3.2, Kv4.2) | Not Specified | Whole-Cell Patch Clamp | % Inhibition (at 1 µM) | ~20-80% sustained current inhibition | [5] |

| Delayed Rectifier Potassium (IKr) | hERG | Rabbit & Guinea Pig Ventricular Myocytes | Whole-Cell Patch Clamp | IC50 | 102.57 ± 9.28 nM | [6] |

| Delayed Rectifier Potassium (IKr) | hERG | Not Specified | Whole-Cell Patch Clamp | % Inhibition (at 1 µM) | Complete block | [6] |

| L-Type Calcium (CaV) | CaV1.2, CaV1.3 | Not Specified | Whole-Cell Patch Clamp | Current Reduction | Dose- and time-dependent | [4] |

| Voltage-Gated Sodium (NaV) | NaV1.5 | Not Specified | Whole-Cell Patch Clamp | Recovery from Fast Inactivation (τ) | 16.5 ± 3.4 ms (vs. 5.8 ± 0.9 ms control) at 10 µM | [7] |

Key Signaling Pathway

CaMKII Signaling Pathway

The primary intended target of KN-93 is the CaMKII signaling pathway. Understanding this pathway is crucial for contextualizing its off-target effects. In its basal state, CaMKII is inactive due to an autoinhibitory domain blocking the catalytic site. An influx of intracellular calcium leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to CaMKII, causing a conformational change that relieves the autoinhibition and activates the kinase. Activated CaMKII can then phosphorylate a wide range of substrate proteins, leading to diverse cellular responses. KN-93 is understood to inhibit this process by binding to the Ca2+/CaM complex, preventing its interaction with CaMKII.[3]

Experimental Protocols

The investigation of KN-93's effects on ion channels predominantly relies on the whole-cell patch clamp electrophysiology technique. This method allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.

General Whole-Cell Patch Clamp Protocol

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with the gene encoding the channel) on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the internal solution.

-

Solution Preparation:

-

External Solution (Bath): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution (Pipette): Typically contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Mount the coverslip with cells onto the stage of an inverted microscope.

-

Lower the micropipette filled with internal solution into the bath and apply positive pressure.

-

Approach a target cell with the micropipette. Upon contact, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ionic currents.

-

Specific Voltage Protocols

The voltage protocols used are specific to the ion channel being studied to elicit its characteristic currents.

-

Kv Channels (e.g., Kv1.5):

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps in 10 mV increments from -70 mV to +60 mV for a duration of 500 ms.

-

Repolarize to -40 mV to record tail currents.

-

-

hERG (IKr) Channels:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.

-

Repolarize to -50 mV to record the characteristic large tail current as channels recover from inactivation.[5]

-

-

L-Type Calcium Channels (e.g., CaV1.2):

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing steps from -40 mV to +50 mV in 10 mV increments.

-

-

Voltage-Gated Sodium Channels (e.g., NaV1.5):

-

Hold the cell at a holding potential of -120 mV.

-

Apply a brief (e.g., 50 ms) depolarizing step to -10 mV to elicit the peak inward current.

-

To assess recovery from inactivation, a two-pulse protocol is used: a conditioning pulse to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to measure the recovered current.

-

Experimental Workflow for Assessing Off-Target Effects

The following diagram illustrates a typical workflow for screening a compound like KN-93 for off-target effects on a specific ion channel.

Conclusion and Recommendations

The CaMKII inhibitor this compound is a valuable research tool, but its utility is tempered by significant off-target effects on various ion channels. Researchers employing KN-93 should be cognizant of its potential to directly modulate the activity of Kv, hERG, Nav, and CaV channels, independent of its action on CaMKII.

To ensure the validity of experimental findings, the following practices are strongly recommended:

-

Use of Controls: Always include the inactive analog, KN-92, as a negative control to differentiate between CaMKII-dependent and -independent effects.

-

Dose-Response Analysis: When possible, perform dose-response experiments to determine the potency of KN-93 on the ion channels present in the experimental system.

-

Alternative Inhibitors: Consider the use of structurally and mechanistically different CaMKII inhibitors to confirm findings attributed to CaMKII inhibition.

-

Data Interpretation: When interpreting data from experiments using KN-93, carefully consider the potential contribution of its ion channel blocking activities to the observed physiological or cellular effects.

References

- 1. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of KN-93 Hydrochloride for CaMKII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 hydrochloride is a widely utilized small molecule inhibitor in cell biology and pharmacology to probe the multifaceted roles of Calcium/Calmodulin-dependent protein kinase II (CaMKII). Its utility as a research tool is critically dependent on its selectivity for CaMKII over the vast landscape of other protein kinases within the cell. This technical guide provides a comprehensive overview of the selectivity profile of KN-93, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid researchers in the design and interpretation of their experiments.

Initially recognized for its potent inhibition of CaMKII, subsequent studies have revealed a more complex interaction profile. KN-93 acts as an allosteric inhibitor, not by directly competing with ATP in the kinase domain, but by interfering with the activation of CaMKII.[1] Emerging evidence suggests that KN-93 may exert its inhibitory effect by binding to the Ca²⁺/Calmodulin complex, thereby preventing the activation of CaMKII.[2][3] This mechanism contributes to its relative selectivity, as the binding site is outside the highly conserved ATP-binding pocket of kinases.[1] However, it is crucial for researchers to be aware of its off-target effects to avoid misinterpretation of experimental results.

Quantitative Selectivity Profile of KN-93

The inhibitory potency of KN-93 against CaMKII and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the available quantitative data on the selectivity of KN-93.

| Kinase Target | IC50 / Ki | Species/Assay Conditions | Reference |

| Primary Target | |||

| CaMKII | IC50: ~1–4 μM | Depending on CaM level and assay conditions | [1] |

| CaMKII | IC50: 0.37 μM (370 nM) | [4][5][6] | |

| CaMKIIα | Ki: 370 nM | [5] | |

| Other CaM Kinases | |||

| CaMKI | Inhibited equally well as CaMKII | [1] | |

| CaMKIV | Inhibited equally well as CaMKII | [1] | |

| Other Kinases (Off-Targets) | |||

| Protein Kinase A (PKA) | No significant effect | [1][6] | |

| Protein Kinase C (PKC) | No significant effect | [1][6] | |

| Myosin Light Chain Kinase (MLCK) | No significant effect | [1][6] | |

| Myosin Light Chain Kinase (MLCK), smooth muscle | IC50: 9800 nM (9.8 µM) | Chicken | [7] |

| Fyn | Identified as a target in a screen against 234 kinases | [1] | |

| Haspin | Identified as a target in a screen against 234 kinases | [1] | |

| Hck | Identified as a target in a screen against 234 kinases | [1] | |

| Lck | Identified as a target in a screen against 234 kinases | [1] | |

| Tec | Identified as a target in a screen against 234 kinases | [1] | |

| TrkA | Identified as a target in a screen against 234 kinases | [1] | |

| Non-Kinase Off-Targets | |||

| Voltage-gated K+ channels (Kv) | Direct blocker | [1] | |

| IKr (hERG) potassium channel | IC50: 102.6 nM | Ventricular myocytes | [4][8] |

| KV1.5 potassium channel | IC50: 307 nM | [4] | |

| L-type Ca2+ channels | Direct effects | [1] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as ATP concentration, substrate used, and the source of the enzyme.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for the validation of its use as a specific research tool. Below is a generalized protocol for an in vitro kinase assay to assess the inhibitory activity of KN-93.

In Vitro Kinase Assay for KN-93 Selectivity Profiling

1. Objective: To determine the IC50 of KN-93 for CaMKII and a panel of other kinases.

2. Materials:

- Purified recombinant kinases (CaMKII, PKA, PKC, etc.)

- Specific peptide or protein substrates for each kinase

- This compound stock solution (in DMSO)

- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]

- ATP solution (with [γ-³²P]ATP for radiometric assays or unlabeled ATP for non-radiometric assays)

- MgCl₂

- 96-well plates

- Phosphocellulose paper or other capture media (for radiometric assays)

- Scintillation counter or imaging system

- Microplate reader (for non-radiometric assays)

3. Methods:

Signaling Pathways and Experimental Workflows

CaMKII Signaling Pathway

CaMKII is a key signaling protein involved in numerous cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[10][11] Its activation is triggered by an increase in intracellular calcium levels.

Caption: Simplified CaMKII signaling pathway and the proposed mechanism of inhibition by KN-93.

Experimental Workflow for Assessing Kinase Inhibitor Selectivity

A systematic approach is essential to characterize the selectivity of a kinase inhibitor like KN-93. The following diagram outlines a typical workflow.

Caption: A logical workflow for the comprehensive evaluation of kinase inhibitor selectivity.

Conclusion

This compound is a valuable tool for studying CaMKII-mediated cellular processes. Its mechanism of action, which likely involves binding to the Ca²⁺/Calmodulin complex, confers a degree of selectivity over ATP-competitive inhibitors.[2] However, researchers must exercise caution and acknowledge its known off-target activities, particularly on other CaM kinases and various ion channels.[1][4] The use of the inactive analog, KN-92, as a negative control is highly recommended to distinguish CaMKII-specific effects from off-target phenomena.[1] By employing rigorous experimental design, including comprehensive selectivity profiling and appropriate controls, the scientific community can continue to leverage KN-93 to unravel the complex roles of CaMKII in health and disease.

References

- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KN-93 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 11. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of KN-93: An In-depth Technical Guide for Researchers

Introduction: KN-93 is a widely utilized research tool for studying the roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical serine/threonine kinase involved in a vast array of cellular processes. Initially developed by Hidaka and colleagues, this cell-permeable compound has been instrumental in elucidating CaMKII's function in signal transduction pathways.[1][2] This technical guide provides an in-depth overview of KN-93, including its discovery, mechanism of action, selectivity, and practical applications for researchers, scientists, and drug development professionals. A key focus is placed on providing detailed experimental protocols and visualizing the complex signaling networks involved.

Discovery and Core Properties

KN-93 emerged from a series of studies aimed at developing potent and specific inhibitors of protein kinases.[1] It was synthesized as a more soluble derivative of its predecessor, KN-62, another CaMKII inhibitor.[3] The initial characterization of KN-93 revealed its competitive inhibition of CaMKII with respect to calmodulin (CaM).[2][3]

| Property | Description | Reference |

| Chemical Name | N-[2-[[--INVALID-LINK--amino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | [4] |

| Molecular Formula | C₂₆H₂₉ClN₂O₄S | |

| Molecular Weight | 501.04 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 10 mM), water (as phosphate salt) | [5] |

| Cell Permeability | Yes | [5] |

Mechanism of Action

While initially believed to directly compete with Ca²⁺/CaM for binding to CaMKII, subsequent research has refined our understanding of KN-93's mechanism.[2][6] It is now understood that KN-93 does not directly bind to CaMKII but instead interacts with Ca²⁺-saturated calmodulin (Ca²⁺/CaM).[5][6][7] This interaction prevents Ca²⁺/CaM from binding to and activating CaMKII, thereby inhibiting its downstream signaling activities.[6][7] This allosteric inhibition is competitive with Ca²⁺/CaM and not with ATP.[1] Consequently, KN-93 is effective at preventing the initial activation of CaMKII but does not inhibit the activity of an already autophosphorylated, autonomously active enzyme.[1][8]

Data Presentation: Potency and Selectivity

KN-93 exhibits reasonable potency for CaMKII, with reported IC₅₀ and Kᵢ values in the sub-micromolar to low micromolar range. However, its selectivity is not absolute, and it is crucial for researchers to be aware of its off-target effects.

Table 1: Inhibitory Potency of KN-93 against CaMKII

| Parameter | Value | Conditions | Reference |

| IC₅₀ | ~1–4 µM | Dependent on CaM concentration and assay conditions | [1][8] |

| IC₅₀ | 0.37 µM | [3] | |

| Kᵢ | 370 nM | [9] |

Table 2: Selectivity Profile of KN-93 against Other Kinases

| Kinase | Inhibition | Notes | Reference |

| PKA | No significant inhibition | [1][3] | |

| PKC | No significant inhibition | [1][3] | |

| MLCK | No significant inhibition | [1][3] | |

| CaMKI | Inhibits | [1][8] | |

| CaMKIV | Inhibits | [1][8] | |

| Fyn | Target | Identified in a screen of 234 protein kinases | [1][8] |

| Haspin | Target | Identified in a screen of 234 protein kinases | [1][8] |

| Hck | Target | Identified in a screen of 234 protein kinases | [1][8] |

| Lck | Target | Identified in a screen of 234 protein kinases | [1][8] |

| Tec | Target | Identified in a screen of 234 protein kinases | [1][8] |

| TrkA | Target | Identified in a screen of 234 protein kinases | [1][8] |

Table 3: Off-Target Effects of KN-93 on Ion Channels

| Ion Channel | Effect | IC₅₀ | Reference |

| L-type Ca²⁺ Channels | Inhibition | [8] | |

| Voltage-gated K⁺ (Kv) Channels | Blockade | [8] | |

| Kv1.5 | Blockade | 307 nM | |

| IKr (hERG) | Inhibition | 102.6 nM |

It is imperative to use the inactive analog, KN-92 , as a negative control in all experiments to distinguish the effects of CaMKII inhibition from the off-target effects of KN-93.[1][5] KN-92 is structurally similar to KN-93 but lacks the hydroxyethyl group on the sulfonamide nitrogen and does not inhibit CaMKII.[1] However, it is important to note that KN-92 may not control for all off-target effects, as its potency against some ion channels differs from that of KN-93.[8]

Experimental Protocols

In Vitro CaMKII Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure CaMKII activity and its inhibition by KN-93.

Materials:

-

Purified CaMKII enzyme

-

Syntide-2 (or other suitable peptide substrate) coated microplate

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Calmodulin (CaM)

-

CaCl₂

-

ATP

-

KN-93 and KN-92 (dissolved in DMSO)

-

Anti-phospho-substrate antibody (specific to the phosphorylated substrate)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare all buffers and solutions. Make a stock solution of KN-93 and KN-92 in DMSO.

-

Pre-incubation: To the wells of the substrate-coated microplate, add 25 µL of Kinase Reaction Buffer containing CaM and CaCl₂.

-

Inhibitor Addition: Add 5 µL of diluted KN-93, KN-92, or DMSO (vehicle control) to the respective wells.

-

Enzyme Addition: Add 10 µL of purified CaMKII enzyme to each well.

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding 50 µL of a solution containing EDTA.

-

Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Primary Antibody Incubation: Add 100 µL of the anti-phospho-substrate antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.

-

Stop and Read: Add 100 µL of stop solution and read the absorbance at 450 nm using a plate reader.

Western Blot Analysis of CaMKII Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of CaMKII at its autophosphorylation site (e.g., Thr286) in cell lysates following treatment with KN-93.

Materials:

-

Cell culture reagents

-

KN-93 and KN-92

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CaMKII (e.g., p-Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of KN-93, KN-92, or vehicle (DMSO) for the specified time. Stimulate cells if necessary to activate CaMKII.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of KN-93 on cell viability using the MTT colorimetric assay.

Materials:

-

Cells and cell culture medium

-

96-well plates

-

KN-93 and KN-92

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of KN-93, KN-92, or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the central role of CaMKII in cellular signaling and the points of intervention by KN-93, as well as its off-target effects.

Conclusion

KN-93 remains a valuable pharmacological tool for dissecting the multifaceted roles of CaMKII in cellular physiology and pathophysiology. Its utility is maximized when used with a thorough understanding of its indirect mechanism of action and its potential off-target effects. By employing appropriate controls, such as its inactive analog KN-92, and utilizing well-defined experimental protocols, researchers can continue to leverage KN-93 to unravel the complexities of CaMKII signaling. This guide provides a comprehensive resource to aid in the effective and responsible use of KN-93 in a research setting.

References

- 1. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to KN-93 Hydrochloride: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KN-93 hydrochloride, a widely used pharmacological tool in cellular and molecular biology research. The document details its chemical and physical properties, molecular structure, and its primary mechanism of action as an inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). Furthermore, it outlines detailed experimental protocols for key assays used to investigate its biological effects and visualizes the core signaling pathway and experimental workflows.

Chemical and Structural Properties of this compound

This compound is a synthetic, cell-permeable, and reversible inhibitor of CaMKII.[1][2] It is a methoxybenzenesulfonamide derivative that acts as a competitive inhibitor with respect to Ca²⁺/calmodulin.[3] The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative and physical-chemical properties of this compound.

| Property | Value | References |

| IUPAC Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide hydrochloride | [4] |

| CAS Number | 1956426-56-4 | [1][4] |

| Molecular Formula | C₂₆H₃₀Cl₂N₂O₄S | [1][4] |

| Molecular Weight | 537.50 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [4] |

| Solubility | DMSO: ≥ 31 mg/mL (57.67 mM) H₂O: 0.45 mg/mL (0.84 mM) (with sonication and warming) | [1] |

| Storage | 4°C (solid, sealed from moisture) -20°C to -80°C (in solvent) | [1][4] |

| Inhibition Constant (Ki) | 370 nM for CaMKII | [1][2] |

| IC₅₀ | ~1-4 µM for CaMKII (depending on assay conditions) | [5] |

Mechanism of Action and Signaling Pathways

KN-93's primary mechanism of action is the inhibition of CaMKII. It achieves this by binding to the calmodulin (CaM) binding site on the kinase, thereby preventing the association of the Ca²⁺/CaM complex with CaMKII.[6] This action blocks the subsequent activation and autophosphorylation of the kinase. Recent studies suggest that KN-93 may directly bind to Ca²⁺/CaM, which in turn prevents the activation of CaMKII.[7][8]

CaMKII is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction. By inhibiting CaMKII, KN-93 can modulate these downstream pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed to assess the effects of this compound.

Western Blot Analysis of CaMKII Phosphorylation

This protocol is designed to assess the inhibitory effect of KN-93 on the phosphorylation of CaMKII at its autophosphorylation site (e.g., Thr286).

Materials:

-

Cells of interest (e.g., neuronal cells, cardiomyocytes)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-CaMKII (Thr286), mouse anti-CaMKII)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CaMKII (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total CaMKII.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with KN-93.

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of KN-93 or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of KN-93 on cell cycle progression.

Materials:

-

Cells of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat them with this compound at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histogram.

Conclusion

This compound remains an invaluable tool for researchers investigating CaMKII-mediated signaling pathways. Its well-characterized chemical properties and mechanism of action provide a solid foundation for its use in a wide range of cellular and molecular studies. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted effects of this potent CaMKII inhibitor. As with any pharmacological inhibitor, it is crucial to include appropriate controls, such as the inactive analog KN-92, to ensure the observed effects are specific to CaMKII inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KN-93 Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KN-93 hydrochloride, a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes effective concentrations for various cell lines and applications.

Introduction

This compound is a widely used pharmacological tool to investigate the roles of CaMKII in a multitude of cellular processes. CaMKII is a key serine/threonine protein kinase that translates intracellular calcium signals into downstream cellular responses. Recent studies have elucidated that KN-93 does not directly bind to CaMKII but instead interacts with the Ca2+/calmodulin (CaM) complex, preventing it from activating CaMKII.[1][2] This indirect inhibition mechanism is crucial for interpreting experimental outcomes. KN-93 has been instrumental in studying cellular functions such as cell cycle progression, apoptosis, gene expression, and ion channel regulation.[3]

Mechanism of Action

KN-93 acts as a competitive inhibitor of CaMKII activation.[4][5][6] It binds to the Ca2+/CaM complex, thereby preventing the conformational change required for CaMKII activation.[1][2][7] This blockade is reversible and cell-permeable, allowing for the study of dynamic cellular processes. It is important to note that while highly selective for CaMKII over other kinases like PKA and PKC, KN-93 can exhibit off-target effects, including the inhibition of other CaM-dependent enzymes and direct effects on voltage-gated potassium channels.[8][9] Therefore, the use of its inactive analog, KN-92, as a negative control is highly recommended to distinguish CaMKII-specific effects.[3][8]

Data Presentation: Quantitative Summary of this compound Usage

The following table summarizes the effective concentrations and key findings from various cell culture experiments using this compound.

| Cell Line/System | Concentration Range | Observed Effect | Reference |

| Rabbit Myocardial Cells | Ki: 2.58 µM | Inhibition of CaMKII activity. | [5] |

| General (Cell-free assay) | Ki: 370 nM | Inhibition of CaMKII. | [4][6][9][10][11][12] |

| NIH 3T3 Fibroblasts | IC50: 8 µM (serum-induced) | Inhibition of cell growth and induction of G1 arrest.[4][12] | [4][12] |

| Human Hepatic Stellate (LX-2) | 5-50 µmol/L | Dose-dependent decrease in cell proliferation.[3] | [3] |

| Bone Marrow Mesenchymal Stem Cells | 2.0 µM | Significant reduction in CaMKII phosphorylation, enhancing chondrogenesis.[13] | [13] |

| Rat Cerebral Cortical Neurons | 0.25, 0.5, 1.0 µM | Dose-dependent neuroprotective effect against NMDA-induced injury.[14] | [14] |

| Isolated Gastric Parietal Cells | IC50: 0.15 µM (carbachol) | Potent inhibition of acid secretion.[15] | [15] |

| IC50: 0.3 µM (histamine) | |||

| HUVECs | 10 µM | Pre-treatment for 1 hour to assess protein levels by Western blot. | [6] |

| HEK 293T Cells | 10 µM | Stimulation for 12 hours to assess β-catenin protein levels. | [6] |

| Ventricular Myocytes | IC50: 102.6 nM | Abolishes IKr (rapidly activating delayed rectifier potassium current) independently of CaMKII inhibition.[16] | [16] |

| Voltage-gated K+ channels (Kv1.5) | IC50: 307 nM | Direct extracellular open channel blocker.[11][16] | [11][16] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, fresh

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Prepare a stock solution of 10 mM this compound in DMSO.[3] For example, for a compound with a molecular weight of 537.50 g/mol , dissolve 5.375 mg in 1 mL of DMSO.

-

Gently vortex to ensure the compound is fully dissolved. Moisture-absorbing DMSO can reduce solubility, so the use of fresh DMSO is critical.[5][10]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4]

Note: A water-soluble phosphate salt of KN-93 is also available, which can be dissolved in water up to 100 mM.[11][12]

Protocol 2: Determining the Optimal Concentration of KN-93 (Dose-Response Experiment)

Materials:

-

Cells of interest cultured in appropriate vessels (e.g., 96-well plates for viability assays)

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

KN-92 (inactive analog) stock solution (10 mM) as a negative control

-

Phosphate-buffered saline (PBS)

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of KN-93. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 50 µM).

-

Negative Control: In parallel, treat cells with the same concentrations of the inactive analog, KN-92, to control for off-target effects. Also, include a vehicle control (DMSO) at the highest concentration used for the drug dilutions. The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent toxicity.[17]

-

Incubation: Incubate the cells for a period relevant to the biological question (e.g., 24, 48, or 72 hours).

-

Assessment of Cell Viability: Following incubation, assess cell viability using a standard method. For example, when using an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.

-

Data Analysis: Plot the cell viability against the log of the KN-93 concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Western Blot Analysis of CaMKII Phosphorylation

Materials:

-

Cells cultured in appropriate dishes (e.g., 6-well plates)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of KN-93 (e.g., 2.0 µM) for the appropriate duration.[13]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CaMKII and total-CaMKII overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated CaMKII signal to the total CaMKII signal to determine the extent of inhibition.

Visualizations

Caption: CaMKII Signaling Pathway and Inhibition by KN-93.

Caption: General Experimental Workflow for Using KN-93.

References

- 1. researchgate.net [researchgate.net]

- 2. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. KN-93 (water soluble), CaMK II inhibitor (CAS 1188890-41-6) | Abcam [abcam.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy | In Vivo [iv.iiarjournals.org]

- 14. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]

- 17. KN-93 | CaMK | Autophagy | TargetMol [targetmol.com]

Application Note: Preparation of KN-93 Hydrochloride Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of KN-93 hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent. KN-93 is a cell-permeable, reversible, and competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical serine/threonine kinase involved in numerous cellular signaling pathways.[1][2][3][4] Accurate preparation of stock solutions is crucial for ensuring experimental reproducibility and obtaining reliable results. This note includes chemical properties, solubility data, a step-by-step preparation protocol, and diagrams illustrating the experimental workflow and the relevant signaling pathway.

Chemical and Physical Properties

This compound is a methoxybenzenesulfonamide derivative that acts as a potent inhibitor of CaMKII.[5] Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Name | N-[2-[N-(4-Chlorocinnamyl)-N-methylaminomethyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide hydrochloride |

| Synonyms | KN-93 (HCl), KN93 Hydrochloride[2] |

| Molecular Formula | C₂₆H₃₀Cl₂N₂O₄S[1][2] |

| Molecular Weight | 537.50 g/mol [1][2] |

| CAS Number | 1956426-56-4[1][2][5] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98% |

Solubility Data

This compound is soluble in DMSO.[2] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.[1][5][6]

| Solvent | Solubility |

| DMSO | ≥ 31 mg/mL (57.67 mM)[1] |

| Water | 0.45 mg/mL (0.84 mM); requires ultrasonic and warming[1] |

| Ethanol | 100 mg/mL[5] |

Experimental Protocols

-

This compound powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

-

DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Handle with care.

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

-

Calculate the Required Mass:

-

Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 537.50 g/mol × 1000 mg/g

-

Mass (mg) = 5.375 mg

-

-

Weigh the Compound:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out 5.375 mg of this compound powder into the tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Cap the tube securely.

-

-

Ensure Complete Dissolution:

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved.

-

If necessary, briefly sonicate the tube in a water bath to aid dissolution.[7] Visually inspect the solution to ensure no solid particles remain.

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Proper storage is essential to maintain the activity of the this compound stock solution.

-

Short-term storage: Store at -20°C for up to 1 month.[1]

-

Long-term storage: For optimal stability, store aliquots at -80°C for up to 6 months.[1]

-

Protect the solution from light.

For convenience, the mass of this compound required to prepare various common stock concentrations in 1 mL of DMSO is provided below.

| Desired Concentration (mM) | Mass per 1 mL of DMSO (mg) |

| 1 | 0.538 |

| 5 | 2.688 |

| 10 | 5.375 |

| 20 | 10.75 |

| 50 | 26.88 |

Mechanism of Action and Pathway

KN-93 is a selective inhibitor of CaMKII with a Ki (inhibition constant) of 370 nM.[1] CaMKII is a multifunctional kinase activated by an increase in intracellular calcium (Ca²⁺) levels. Upon Ca²⁺ binding, calmodulin (CaM) undergoes a conformational change, allowing it to bind and activate CaMKII.[3] Recent studies suggest that KN-93 does not bind directly to CaMKII, but rather binds to the Ca²⁺/CaM complex, which in turn prevents the activation of CaMKII.[3][8][9] This inhibition blocks the downstream phosphorylation of various target proteins involved in processes like cell cycle progression, gene expression, and angiogenesis.[1][10]

General Experimental Workflow

The logical workflow for preparing the this compound stock solution is a straightforward process involving calculation, weighing, dissolution, and proper storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CaMKII inhibitor KN‐93 impaired angiogenesis and aggravated cardiac remodelling and heart failure via inhibiting NOX2/mtROS/p‐VEGFR2 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of CaMKII Signaling Using KN-93 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for utilizing KN-93 hydrochloride, a potent inhibitor of Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII), in Western blot analysis. This document outlines the experimental workflow, from cell treatment to data analysis, and includes a summary of key quantitative parameters and a diagram of the affected signaling pathway.

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[1] Its activity is dependent on binding by calcium-bound calmodulin (Ca2+/CaM).[1] The inhibitor KN-93 is a widely used tool to investigate the physiological roles of CaMKII.[2][3] While it was previously thought to bind directly to CaMKII, recent evidence indicates that KN-93 functions by binding to Ca2+/CaM, thereby preventing the activation of CaMKII.[1][2] Western blotting is a fundamental technique to assess the effects of KN-93 on CaMKII activation (autophosphorylation) and its downstream targets.

Mechanism of Action of KN-93

KN-93 inhibits the activation of CaMKII. Increased intracellular calcium (Ca2+) leads to the formation of the Ca2+/Calmodulin complex. This complex then binds to CaMKII, leading to its activation and autophosphorylation at Threonine 286, which renders the kinase constitutively active.[4] KN-93 exerts its inhibitory effect by binding to the Ca2+/Calmodulin complex, which prevents it from interacting with and activating CaMKII.[1][2]

Figure 1: KN-93 Signaling Pathway Inhibition.

Experimental Protocols

This section details a comprehensive protocol for Western blot analysis following cell treatment with KN-93.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., LX-2, human hepatic stellate cells) in 6-well dishes at a density of 5 x 10^5 cells per well.[5]

-

Adherence: Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

KN-93 Treatment: Treat cells with varying concentrations of this compound (e.g., 0-50 µmol/L) or a vehicle control for a specified duration (e.g., 24 hours).[5] It is recommended to also include a negative control, such as the inactive analog KN-92.[3][5]